molecular formula C11H12O B3056477 6-Methoxy-2-methyl-1H-indene CAS No. 71644-70-7

6-Methoxy-2-methyl-1H-indene

Cat. No. B3056477
CAS RN: 71644-70-7
M. Wt: 160.21 g/mol
InChI Key: IPVXQQWALPFIMR-UHFFFAOYSA-N
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Description

“6-Methoxy-2-methyl-1H-indene” is a chemical compound with a molecular weight of 146.19 . It is a pale-yellow to yellow-brown liquid . The IUPAC name for this compound is 1H-inden-6-yl methyl ether .


Synthesis Analysis

The synthesis of indene derivatives, which includes “6-Methoxy-2-methyl-1H-indene”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . The regioselectivity of these reactions often depends on the steric nature of the substituent on the alkynes .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-2-methyl-1H-indene” can be represented by the formula C11H12O . The InChI code for this compound is 1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3 .


Physical And Chemical Properties Analysis

“6-Methoxy-2-methyl-1H-indene” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 146.19 . The density of this compound is predicted to be 0.992±0.06 g/cm3 .

Scientific Research Applications

Cycloaddition Reactions

  • Cycloaddition of 3-Methoxy-3a-methyl-3aH-indene: Research by McCague, Moody, and Rees (1983) focused on the cycloaddition reactions of 3-methoxy-3a-methyl-3aH-indene. They found that it reacts with N-phenylmaleimide and maleic anhydride to form [4 + 2]-adducts, which can rearrange upon heating to yield exo- and endo-[8 + 2]-adducts (McCague, Moody, & Rees, 1983).

Molecular Structure and Conformation

  • Structure of Tricyclic Cyclobutanone Ketal: Britten, Kassam, and Warkentin (1997) explored the conformation of a molecule similar to 6-Methoxy-2-methyl-1H-indene. They found that its structure adopts a hemispherical conformation with certain groups pointing outwards from the hemisphere (Britten, Kassam, & Warkentin, 1997).

Synthesis and Chemical Properties

  • Synthesis of 1,1-Disubstituted 2,3-Dihydro-1H-Benz[f]indene-4,9-diones: Pal, Banik, and Ghatak (1992) described a synthetic route for derivatives of 1H-Benz[f]indene, a compound structurally related to 6-Methoxy-2-methyl-1H-indene, demonstrating the versatility of these types of compounds in chemical synthesis (Pal, Banik, & Ghatak, 1992).

Energetic Characterization

  • Energetic Study of Indanone Derivatives: Silva, Lima, and Ribeiro da Silva (2018) conducted an energetic study of compounds including 6-methoxy-1-indanone, which is closely related to 6-Methoxy-2-methyl-1H-indene. Their work involved calorimetric techniques and computational methodologies, offering insights into the energetic properties of these compounds (Silva, Lima, & Ribeiro da Silva, 2018).

Polymerization and Catalysis

  • Catalytic Activity in Polymerization: A study by Nifant’ev et al. (2012) on zirconium bis-indenyl complexes, incorporating structures similar to 6-Methoxy-2-methyl-1H-indene, revealed that these complexes have improved catalytic performance in polymerization processes. This indicates potential applications of 6-Methoxy-2-methyl-1H-indene in catalysis and polymer science (Nifant’ev et al., 2012).

Organic Synthesis

  • Palladium-Catalyzed Synthesis of Aryl-Substituted Indenes: Research by Izmer et al. (2006) into the palladium-catalyzed synthesis of aryl-substituted indenes, compounds structurally related to 6-Methoxy-2-methyl-1H-indene, sheds light on the utility of these compounds in the synthesis of complex organic molecules (Izmer et al., 2006).

properties

IUPAC Name

6-methoxy-2-methyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-5-9-3-4-11(12-2)7-10(9)6-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVXQQWALPFIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504454
Record name 6-Methoxy-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methyl-1H-indene

CAS RN

71644-70-7
Record name 6-Methoxy-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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